2,4-Dibromo-5-fluoroanisol

Descripción general

Descripción

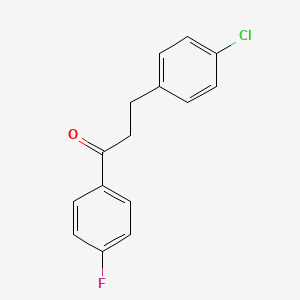

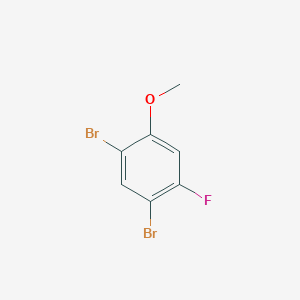

“2,4-Dibromo-5-fluoroanisole” is an organic compound that belongs to the class of aryl halides. It is used as an intermediate for pharmaceuticals . It is a colorless to pale yellow solid with a melting point of 81-83°C.

Synthesis Analysis

The synthesis of “2,4-Dibromo-5-fluoroanisole” involves a reaction between 2,4-dibromophenol and 5-fluoroanisole in the presence of a catalyst. The resulting product can be purified using recrystallization or chromatography.

Molecular Structure Analysis

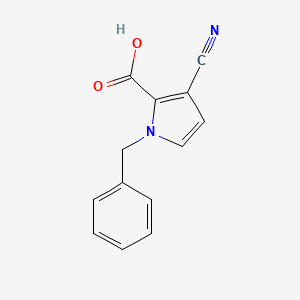

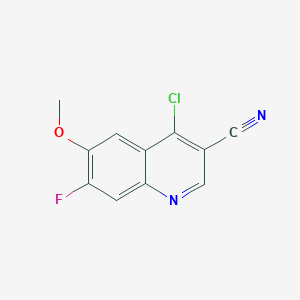

The molecular formula of “2,4-Dibromo-5-fluoroanisole” is C7H5Br2FO . The InChI code is 1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 .

Chemical Reactions Analysis

“2,4-Dibromo-5-fluoroanisole” has been used in the synthesis of various organic compounds, as a reagent for the preparation of derivatives, and for the determination of the structure of organic compounds.

Physical and Chemical Properties Analysis

“2,4-Dibromo-5-fluoroanisole” has a molecular weight of 283.92 g/mol and a density of 1.9 g/cm³. Its solubility in water is low (0.8 mg/L at 25°C), but it is soluble in organic solvents such as ethanol, ether, and acetone. It has a boiling point of 249-250°C at 760 mmHg and a vapor pressure of <1x10-4 mmHg at 20°C.

Aplicaciones Científicas De Investigación

Cromatografía y Espectrometría de Masas

El 2,4-Dibromo-5-fluoroanisol se utiliza en cromatografía y espectrometría de masas como un compuesto estándar o de referencia debido a su estructura molecular única. Ayuda a calibrar los instrumentos y a garantizar mediciones precisas de otras sustancias .

Investigación Farmacológica

En farmacología, este compuesto sirve como un intermedio en la síntesis de moléculas más complejas. Su estructura halogenada es particularmente útil en la construcción de nuevos fármacos, donde puede incorporarse a los principios activos farmacéuticos (APIs) por su potencial actividad biológica.

Ciencia de Materiales

Las propiedades del compuesto son valiosas en ciencia de materiales para estudiar el comportamiento de los compuestos halogenados dentro de varios materiales. Se puede utilizar para modificar las propiedades de la superficie o para crear nuevas estructuras de polímeros con características específicas .

Química Analítica

En química analítica, el this compound se utiliza para el desarrollo y validación de métodos. A menudo se emplea como reactivo o sustancia de control para comparar la eficacia de las técnicas analíticas .

Síntesis Orgánica

Esta sustancia química juega un papel crucial en la síntesis orgánica, particularmente en las reacciones de acoplamiento de Suzuki-Miyaura. Actúa como precursor para crear compuestos biarílicos, que son significativos en el desarrollo de varias moléculas orgánicas .

Bioquímica

En bioquímica, el this compound se puede utilizar para estudiar las interacciones enzima-sustrato, especialmente las que involucran sustratos halogenados. Puede ayudar a comprender los mecanismos de especificidad enzimática y catálisis .

Investigación Ambiental

Por último, en investigación ambiental, se utiliza para estudiar el impacto de los compuestos orgánicos halogenados en los ecosistemas. Los investigadores pueden investigar sus productos de descomposición y sus efectos en la salud ambiental .

Safety and Hazards

The safety information for “2,4-Dibromo-5-fluoroanisole” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers

There are several papers and documents related to “2,4-Dibromo-5-fluoroanisole” available for further reading . These documents provide more detailed information about the compound, including its properties, synthesis, and applications.

Mecanismo De Acción

Target of Action

It is often used in scientific research for studying reactions and synthesizing new compounds.

Mode of Action

It is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

In the context of sm coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

Its unique properties make it valuable for studying reactions and synthesizing new compounds.

Action Environment

The success of sm coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Análisis Bioquímico

Biochemical Properties

2,4-Dibromo-5-fluoroanisole plays a role in various biochemical reactions, particularly in nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine atoms. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo metal-halogen exchange reactions with organometallic reagents, which are catalyzed by enzymes such as cytochrome P450. The nature of these interactions involves the deactivation of the aromatic ring towards electrophilic substitution reactions, making it susceptible to nucleophilic attack under harsh conditions.

Cellular Effects

Molecular Mechanism

At the molecular level, 2,4-Dibromo-5-fluoroanisole exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, which influences its binding affinity to target proteins and enzymes. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-5-fluoroanisole can change over time due to its stability and degradation . The compound is stable at room temperature but should be stored at 2-8°C to maintain its purity . Long-term exposure to light and air can lead to degradation, potentially altering its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating proper storage and handling protocols .

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-5-fluoroanisole vary with different dosages in animal models . At low doses, the compound may not exhibit significant biological activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response . High doses of 2,4-Dibromo-5-fluoroanisole can cause cellular toxicity, including oxidative stress and apoptosis . Careful dosage optimization is essential to minimize adverse effects in animal studies .

Metabolic Pathways

2,4-Dibromo-5-fluoroanisole is involved in metabolic pathways that include phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can undergo conjugation reactions with glutathione or other cofactors, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, 2,4-Dibromo-5-fluoroanisole is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilicity, enhanced by the fluorine atom, allows it to accumulate in lipid-rich compartments, affecting its localization and activity. The distribution of 2,4-Dibromo-5-fluoroanisole within tissues can influence its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2,4-Dibromo-5-fluoroanisole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Localization to these compartments can affect the compound’s activity and function, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of 2,4-Dibromo-5-fluoroanisole is crucial for elucidating its mechanism of action.

Propiedades

IUPAC Name |

1,5-dibromo-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWJMNYYKSURFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479675 | |

| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861928-16-7 | |

| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)